2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzodioxin ring fused with a cyclohexenone structure
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2)8-11(19)15(12(20)9-16)18-17-10-3-4-13-14(7-10)22-6-5-21-13/h3-4,7,19H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZJXCXRJVJYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCCO3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then subjected to diazotization to introduce the diazenyl group. The final step involves the condensation of this intermediate with a suitable cyclohexenone derivative under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products Formed
Oxidation: Formation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-oxo-5,5-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Substitution: Formation of nitro or halogenated derivatives of the benzodioxin ring.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, its diazenyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexenone derivatives: Compounds with similar cyclohexenone structures but different substituents, affecting their reactivity and applications
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the benzodioxin and cyclohexenone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
